BenchChemオンラインストアへようこそ!

2-Methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione

IDO1 inhibition Immuno-oncology Enzyme assay

2-Methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione (CAS 486996-49-0) is a synthetic small molecule that integrates a phthalimide (isoindole-1,3-dione) core with a 4-oxo-1,3-thiazole moiety via an amino linker. This hybrid architecture places it within the broader class of isoindole-thiazole conjugates, a family known for interacting with diverse enzymatic targets such as carbonic anhydrases, kinases, and amine oxidases.

Molecular Formula C12H9N3O3S
Molecular Weight 275.29 g/mol
Cat. No. B10907607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione
Molecular FormulaC12H9N3O3S
Molecular Weight275.29 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(C1=O)C=C(C=C2)N=C3NC(=O)CS3
InChIInChI=1S/C12H9N3O3S/c1-15-10(17)7-3-2-6(4-8(7)11(15)18)13-12-14-9(16)5-19-12/h2-4H,5H2,1H3,(H,13,14,16)
InChIKeyADLKGYAKDOSOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione – A Specialized Heterocyclic Scaffold for Targeted Enzyme Inhibition Research


2-Methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione (CAS 486996-49-0) is a synthetic small molecule that integrates a phthalimide (isoindole-1,3-dione) core with a 4-oxo-1,3-thiazole moiety via an amino linker . This hybrid architecture places it within the broader class of isoindole-thiazole conjugates, a family known for interacting with diverse enzymatic targets such as carbonic anhydrases, kinases, and amine oxidases [1]. The compound’s specific substitution pattern — a 2-methyl group on the isoindole nitrogen and a 5-linked 4-oxothiazole — is designed to constrain conformational flexibility and orient key hydrogen-bond acceptors/donors, features that can be critical for achieving selectivity within a target class. Its primary documented biological annotation is as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme, with an IC50 of 2.32 μM in a recombinant human IDO1 fluorescence assay [2].

Why Simple Isoindole-Thiazole Analogs Cannot Replace 2-Methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione in Enzyme Inhibition Workflows


Generic substitution within the isoindole-thiazole chemical space is unreliable because minor structural changes — such as moving the thiazole attachment from the 4- to the 5-position, removing the 2-methyl group, or altering the oxidation state of the thiazole ring — can drastically perturb both target binding and off-target profiles [1]. For instance, while many N-substituted isoindole-1,3-diones exhibit carbonic anhydrase (CA) inhibition, the introduction of a 4-oxothiazole substituent can redirect activity toward amine oxidases or immunomodulatory enzymes like IDO1 [2]. The specific 2-methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino] configuration provides a unique hydrogen-bonding network via the oxo-thiazole and imide carbonyls, which is absent in corresponding 2-arylthiazole or thiadiazole analogs, potentially explaining its observed IDO1 affinity (IC50 2.32 μM) while many phthalimide-thiazole hybrids lack this annotation entirely [3]. Thus, procurement of a “similar” isoindole-thiazole compound without verifying the exact substitution pattern risks obtaining a molecule with no IDO1 activity or an entirely different biological signature.

Quantitative Differentiation Matrix for 2-Methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione: IDO1 Inhibition vs. Structural Analog Comparators


IDO1 Enzyme Inhibition: Target Compound vs. Common Isoindole-Thiazole Alternatives

The target compound exhibits measurable IDO1 inhibitory activity with an IC50 of 2.32 μM in a recombinant human IDO1 fluorescence-based assay [1]. This contrasts with the broader isoindole-thiazole class, which is predominantly characterized for carbonic anhydrase inhibition (e.g., K_i values in the nanomolar to low micromolar range for hCA I/II) rather than IDO1 [2]. No other 5-substituted isoindole-1,3-dione bearing a 4-oxothiazole group has been reported with IDO1 activity, indicating that this scaffold uniquely shifts target selectivity away from carbonic anhydrases toward the IDO1 immune checkpoint.

IDO1 inhibition Immuno-oncology Enzyme assay

Molecular Topology Differentiation: 2-Methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino] vs. 2-(4-Arylthiazol-2-yl)isoindoline-1,3-dione Derivatives

Crystallographic and computational studies on closely related 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives reveal that the thiazole ring orientation and substitution critically influence intermolecular interactions and crystal packing [1]. The target compound's unique NH linker at the 5-position of the isoindole, combined with the 4-oxo group on the thiazole, introduces a hydrogen-bond donor/acceptor motif absent in the 2-thiazolyl-substituted series. This difference is predicted to alter binding poses in enzyme active sites; docking studies with analogous isoindole-thiazole hybrids against CA isoforms show that shifting the thiazole from the 2- to the 5-position changes the coordination geometry by >2 Å, sufficient to abolish CA inhibition while enabling interaction with alternative targets like IDO1 [2].

Structure-Activity Relationship Molecular Docking Scaffold Comparison

Patent-Disclosed Pharmacological Profile: Anorectic Activity of the Polycyclic Thiazolidin-2-ylidene Amine Class

The target compound belongs to the genus of polycyclic thiazolidin-2-ylidene amines claimed in US Patent 6,159,996, which describes compounds of this class as suitable for use as anorectics [1]. While the patent does not provide isolated quantitative data for the specific 2-methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione molecule, it establishes a clear pharmacological direction distinct from the anti-infective or anti-inflammatory indications typical of other isoindole-thiazole derivatives [2]. This differentiation is meaningful for procurement: scientists sourcing the compound for appetite-regulation studies should prioritize this specific chemotype over analogs optimized for antimicrobial or CA-inhibitory applications.

Anorectic agents Patent analysis In vivo pharmacology

Targeted Application Scenarios for 2-Methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione Based on Verified Differentiation Evidence


IDO1 Immuno-Oncology Screening Libraries

Given its confirmed IDO1 IC50 of 2.32 μM [1], the target compound is an ideal candidate for inclusion in small-molecule screening libraries aimed at discovering novel IDO1 inhibitors for cancer immunotherapy. Unlike many phthalimide-thiazole hybrids that hit carbonic anhydrases (and would generate false positives in immune cell assays), this molecule offers a cleaner IDO1-centric profile, increasing the signal-to-noise ratio in cell-based kynurenine production assays.

Selectivity Profiling Against Carbonic Anhydrase Isoforms

Because the compound's 5-(4-oxothiazole) substitution pattern is predicted to sterically and electronically disfavor CA active-site binding (as compared to 2-substituted analogs) [2], it can serve as a negative control or selectivity probe in CA inhibition studies. Researchers can use it to demonstrate that observed cellular effects are IDO1-mediated rather than CA-mediated, a critical differentiation when interpreting pharmacological data.

Anorectic Agent Lead Optimization Programs

The patent literature explicitly claims polycyclic thiazolidin-2-ylidene amines — including the target compound's structural class — as anorectics [3]. For pharmaceutical procurement, this compound provides a starting point for medicinal chemistry efforts targeting feeding behavior disorders. It avoids the confounding anti-infective or anti-inflammatory activities that dominate the isoindole-thiazole literature, allowing a more focused lead optimization campaign.

Pharmacophore Model Building for Enzyme Inhibitor Design

With its unique combination of a 2-methylisoindole-1,3-dione core and a 5-linked 4-oxothiazole, this compound serves as a valuable template for constructing pharmacophore models of IDO1 inhibition. Computational teams can use the experimental IC50 value and the distinct hydrogen-bonding features (oxo-thiazole + imide carbonyls) to train virtual screening algorithms, distinguishing active IDO1 binders from inactive isoindole-thiazole analogs [2].

Quote Request

Request a Quote for 2-Methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.